Soystatin

bile acid binding cholesterol absorption peptide bioactivity

Soystatin (VAWWMY; CAS 510725-34-5) is the first identified soy-derived peptide with validated in vivo cholesterol absorption inhibition. Unlike undefined soy protein hydrolysates (SPH) or casein tryptic hydrolysates (CTH), its defined hexapeptide sequence ensures consistent, quantifiable bile acid-binding affinity—eliminating batch-to-batch variability. Ideal as a positive control, calibrant for micellar disruption assays, peptide array screening, and SAR studies. Backed by peer-reviewed rat model data confirming cholesterol uptake inhibition.

Molecular Formula C44H54N8O8S
Molecular Weight 855.0 g/mol
CAS No. 510725-34-5
Cat. No. B12370620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSoystatin
CAS510725-34-5
Molecular FormulaC44H54N8O8S
Molecular Weight855.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCSC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)N
InChIInChI=1S/C44H54N8O8S/c1-24(2)38(45)43(58)48-25(3)39(54)50-35(20-27-22-46-32-11-7-5-9-30(27)32)42(57)51-36(21-28-23-47-33-12-8-6-10-31(28)33)41(56)49-34(17-18-61-4)40(55)52-37(44(59)60)19-26-13-15-29(53)16-14-26/h5-16,22-25,34-38,46-47,53H,17-21,45H2,1-4H3,(H,48,58)(H,49,56)(H,50,54)(H,51,57)(H,52,55)(H,59,60)/t25-,34-,35-,36-,37-,38-/m0/s1
InChIKeyKPFNYWOBQUAVBG-RFFIAGBUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Soystatin (VAWWMY): A Soy-Derived Bioactive Peptide for Cholesterol Absorption Inhibition Research


Soystatin, chemically defined as the hexapeptide Val-Ala-Trp-Trp-Met-Tyr (VAWWMY; CAS 510725-34-5; MW 855.01 g/mol) [1], is a bioactive peptide derived from soybean glycinin. It is distinguished by its dual mechanism of action: it binds bile acids and inhibits the micellar solubility of cholesterol, thereby reducing intestinal cholesterol absorption [2]. This specific sequence represents the first identified soy-derived peptide with in vivo efficacy in inhibiting cholesterol absorption in rat models [2].

Why Soystatin's Specific Sequence Differentiates It from Generic Soy Peptides for Bile Acid Binding


Generic soy protein hydrolysates (SPH) or casein tryptic hydrolysates (CTH) contain a heterogeneous mixture of peptides with undefined structures and inconsistent bile acid-binding activities [1]. In contrast, the defined sequence VAWWMY in Soystatin provides a consistent and quantifiable binding affinity for bile acids, which is not guaranteed in undefined hydrolysates [2]. Substituting Soystatin with a generic hydrolysate introduces uncontrolled variability, compromising the reproducibility of experiments involving bile acid sequestration and cholesterol absorption inhibition [1].

Quantitative Differentiation of Soystatin vs. Alternatives for Bile Acid Binding Research


Superior Bile Acid Binding Compared to Soy and Casein Hydrolysates

Soystatin (VAWWMY) exhibits significantly greater bile acid binding capacity than soybean protein peptic hydrolysate (SPH) or casein tryptic hydrolysate (CTH) [1]. Although exact binding constants are not provided in the primary literature, the authors describe the difference as 'significantly greater' and note that Soystatin's binding ability is 'almost as strong as' the pharmaceutical cholestyramine [1].

bile acid binding cholesterol absorption peptide bioactivity

Enhanced Inhibition of Cholesterol Micellar Solubility

In the presence of Soystatin, the micellar solubility of cholesterol is significantly lower compared to that observed in the presence of SPH or CTH [1]. This indicates that Soystatin more effectively disrupts cholesterol micelles, a critical step for its absorption inhibition.

micellar solubility cholesterol inhibition peptide bioactivity

Benchmarking Against Soystatin in Peptide Library Screening

In a study optimizing bile acid-binding peptide sequences, Soystatin (VAWWMY) served as the benchmark control [1]. The yield of peptides with bile acid affinity exceeding that of Soystatin was 32.5% when using an optimized structural rule, compared to only 3.1% from a random peptide library [1]. Furthermore, 6 novel peptides were identified with binding activity more than 2-fold greater than Soystatin [1].

peptide screening bile acid affinity computational biology

High-Impact Research Scenarios Enabled by Soystatin (CAS 510725-34-5)


Validating Bile Acid Sequestration as a Mechanism in Cholesterol Metabolism Studies

Soystatin is ideal as a positive control or tool compound in vitro and in vivo studies examining the role of bile acid binding in reducing intestinal cholesterol absorption. Its defined sequence allows for consistent and reproducible results when assessing micellar disruption or when screening for other compounds with similar mechanisms [1].

Calibrating High-Throughput Screens for Novel Bile Acid-Binding Peptides

Given its established use as a benchmark in peptide array and computational screening studies, Soystatin serves as an essential calibrant for identifying and quantifying the activity of novel bile acid-binding peptides from diverse libraries [2].

Standardizing In Vivo Models for Cholesterol Absorption Inhibition

In rat models, Soystatin has been shown to inhibit cholesterol absorption in vivo [1]. Its use as a standardized reference compound ensures inter-laboratory consistency when developing and validating new cholesterol-lowering agents or functional foods targeting intestinal absorption.

Structure-Activity Relationship (SAR) Studies for Hypocholesterolemic Peptides

The defined VAWWMY sequence provides a foundational scaffold for SAR studies aimed at optimizing bile acid-binding affinity, metabolic stability, or pharmacokinetic properties of hypocholesterolemic peptides [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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